Conformational Rigidification: BCH vs. Flexible Cyclopentane
The bicyclo[2.1.1]hexane core provides a rigidified mimic of the biologically relevant 1,3-disubstituted cyclopentane motif. This structural rigidification pre-organizes the molecule for target binding [1].
| Evidence Dimension | Conformational Flexibility / Number of Low-Energy Conformations |
|---|---|
| Target Compound Data | Conformationally locked; 1 dominant conformation |
| Comparator Or Baseline | 1,3-disubstituted cyclopentane (flexible; interconverts between half-chair and envelope conformations) |
| Quantified Difference | Cyclopentane exists in an equilibrium of 2 major conformations (half-chair and envelope) with low interconversion barrier. BCH scaffold restricts this to a single, well-defined conformation. |
| Conditions | Theoretical conformational analysis based on molecular mechanics and X-ray crystallography of related bicyclic structures. |
Why This Matters
Rigidification is an established strategy to improve binding affinity and selectivity by reducing the entropic penalty of binding.
- [1] Paul S, Adelfinsky D, Salome C, Fessard T, Brown MK. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chem Sci. 2023;14(29):8070-8075. View Source
